molecular formula C15H12ClN3OS B251032 2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B251032
M. Wt: 317.8 g/mol
InChI Key: OTJYVFGQCYOJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation, neurodegeneration, and inflammation. These pathways include the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and modulation of cytokine production. In addition, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for certain cellular pathways, which may allow for targeted therapies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of interest is the investigation of the potential role of this compound in combination therapies with other drugs. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential therapeutic applications in various areas of medicine.

Synthesis Methods

2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized through a reaction between 2-chloro-4-methylbenzoic acid and 5-methyl-2,1,3-benzothiadiazol-4-amine in the presence of appropriate reagents and solvents. The reaction yields this compound as a white crystalline solid with a melting point of 235-237°C.

Scientific Research Applications

2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential therapeutic applications in various areas of medicine, including cancer, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In neurological disorders, this compound has been found to have neuroprotective effects and may have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, this compound has been shown to have anti-inflammatory effects and may have a potential role in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C15H12ClN3OS/c1-8-3-5-10(11(16)7-8)15(20)17-13-9(2)4-6-12-14(13)19-21-18-12/h3-7H,1-2H3,(H,17,20)

InChI Key

OTJYVFGQCYOJNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)Cl

Origin of Product

United States

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